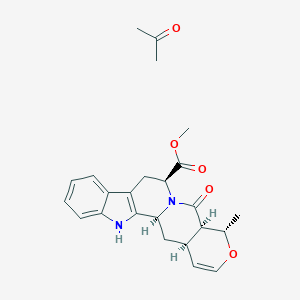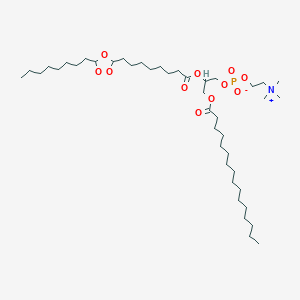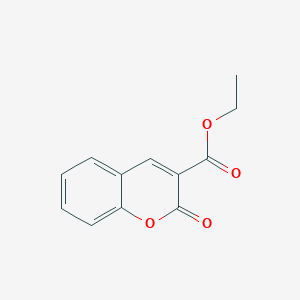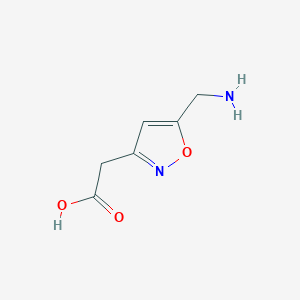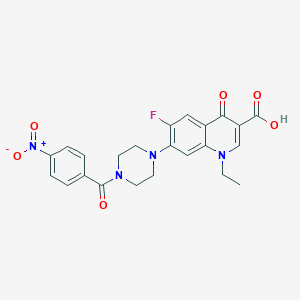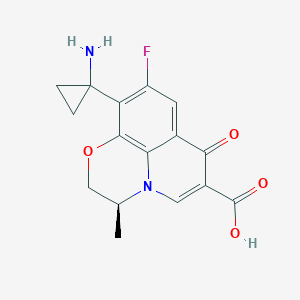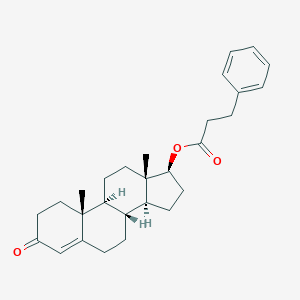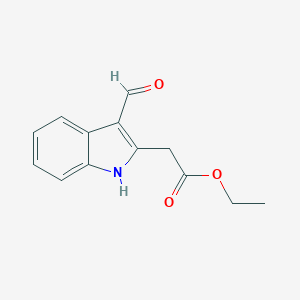
ethyl (3-formyl-1H-indol-2-yl)acetate
Vue d'ensemble
Description
Ethyl (3-formyl-1H-indol-2-yl)acetate is a chemical compound with the molecular formula C13H13NO3 . It is an ester and belongs to the class of organic compounds known as indoles .
Synthesis Analysis
The synthesis of ethyl (3-formyl-1H-indol-2-yl)acetate and its derivatives is a topic of ongoing research. While specific synthesis methods for this compound were not found in the search results, indole derivatives are generally synthesized using multicomponent reactions .Molecular Structure Analysis
The InChI code for ethyl (3-formyl-1H-indol-2-yl)acetate is 1S/C13H13NO3/c1-2-17-13(16)8-14-11-6-4-3-5-10(11)9-15/h3-6,9H,2,8H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving ethyl (3-formyl-1H-indol-2-yl)acetate were not found in the search results, indole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo palladium-catalyzed reactions and are often used in multicomponent reactions .Physical And Chemical Properties Analysis
Ethyl (3-formyl-1H-indol-2-yl)acetate is a solid at room temperature . Its molecular weight is 231.25 .Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl (3-formyl-1H-indol-2-yl)acetate serves as a precursor in synthetic routes for creating novel compounds with potential biological activities. For instance, its derivatives have been synthesized through reactions involving hydrazine hydrate to yield compounds tested for antimicrobial properties (Prasad, 2017). Similarly, a study demonstrated the synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, showcasing the synthetic versatility of this compound through aza-alkylation and intramolecular Michael cascade reactions (Choi & Kim, 2017).
Antimicrobial Activity
Compounds derived from ethyl (3-formyl-1H-indol-2-yl)acetate have been evaluated for their antimicrobial efficacy. A notable example includes substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides, which were synthesized and tested for antimicrobial activity, demonstrating the potential use of these derivatives in developing new antimicrobial agents (Prasad, 2017).
Mechanistic Insights and Synthetic Applications
Research into the mechanisms of reactions involving ethyl (3-formyl-1H-indol-2-yl)acetate derivatives offers insights into their synthetic applications. For example, studies on the cyclisation of indolo oxime ethers and the formation of ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates provide valuable information on the reaction pathways and conditions that lead to the formation of such novel structures (Clayton, Black, & Harper, 2008).
Orientations Futures
Indole derivatives, such as ethyl (3-formyl-1H-indol-2-yl)acetate, continue to attract research interest due to their significant biological activities and their presence in many natural products . Future research will likely focus on developing new synthesis methods and exploring their potential applications in medicinal and pharmaceutical chemistry .
Propriétés
IUPAC Name |
ethyl 2-(3-formyl-1H-indol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)7-12-10(8-15)9-5-3-4-6-11(9)14-12/h3-6,8,14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRFJTDQOOXWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C2=CC=CC=C2N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3-formyl-1H-indol-2-yl)acetate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


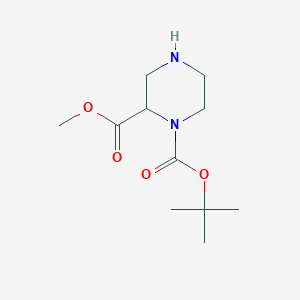
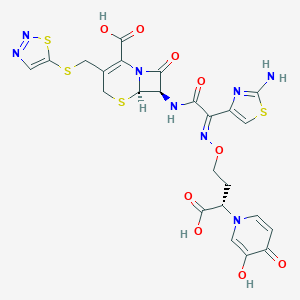
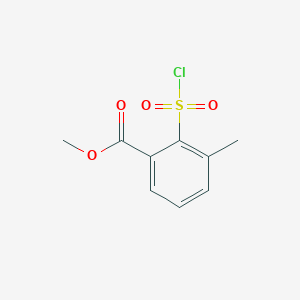
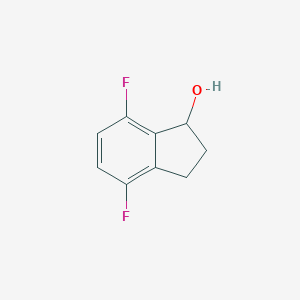
![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)
![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)
